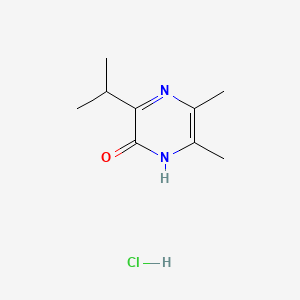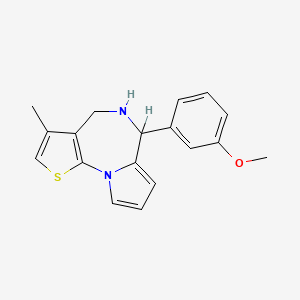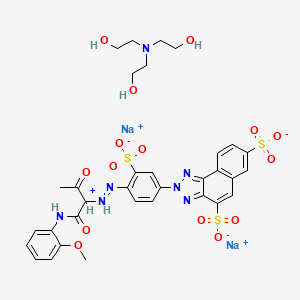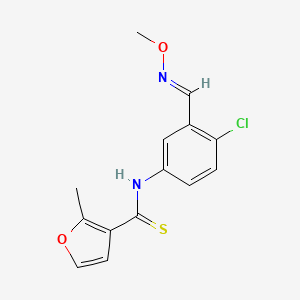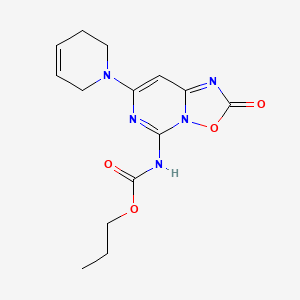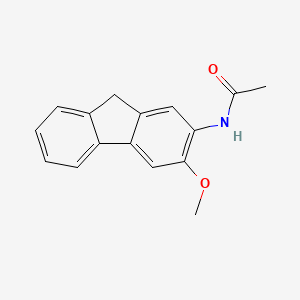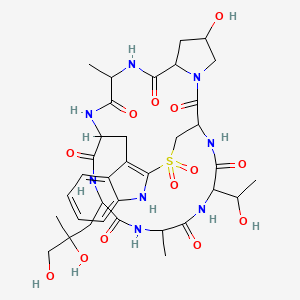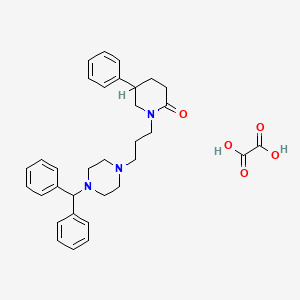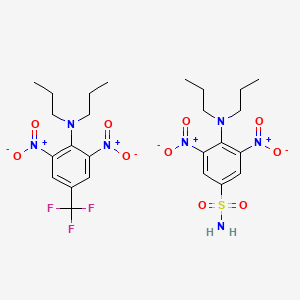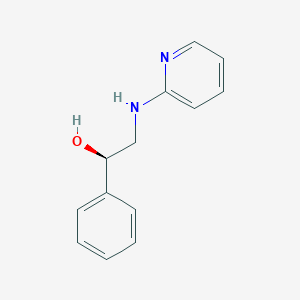
Fenyramidol, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fenyramidol involves the reaction of 2-aminopyridine with benzaldehyde to form an intermediate Schiff base, which is subsequently reduced to yield Fenyramidol. The reaction conditions typically involve the use of a reducing agent such as sodium borohydride in an appropriate solvent like ethanol .
Industrial Production Methods
Industrial production of Fenyramidol follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Fenyramidol undergoes various chemical reactions, including:
Oxidation: Fenyramidol can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and substituted pyridine derivatives .
Scientific Research Applications
Fenyramidol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studying reaction mechanisms and kinetics.
Biology: Fenyramidol is used in research related to muscle physiology and pharmacology.
Medicine: The compound is studied for its potential therapeutic effects in treating muscle spasms and pain.
Industry: It is used in the formulation of muscle relaxant medications
Mechanism of Action
Fenyramidol exerts its muscle relaxant effects by inhibiting the metabolism of phenytoin, leading to increased levels of phenytoin in the plasma. This results in the modulation of neuronal activity, thereby reducing muscle spasms and pain . The exact molecular targets and pathways involved are not fully understood .
Comparison with Similar Compounds
Similar Compounds
Methocarbamol: Another muscle relaxant with a similar mechanism of action.
Cyclobenzaprine: Used for the treatment of muscle spasms but has a different chemical structure.
Carisoprodol: A centrally acting muscle relaxant with similar therapeutic effects
Uniqueness
Fenyramidol is unique in its specific inhibition of phenytoin metabolism, which distinguishes it from other muscle relaxants. Its chemical structure also allows for a variety of chemical modifications, making it a versatile compound in research and industrial applications .
Properties
CAS No. |
92842-83-6 |
|---|---|
Molecular Formula |
C13H14N2O |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
(1R)-1-phenyl-2-(pyridin-2-ylamino)ethanol |
InChI |
InChI=1S/C13H14N2O/c16-12(11-6-2-1-3-7-11)10-15-13-8-4-5-9-14-13/h1-9,12,16H,10H2,(H,14,15)/t12-/m0/s1 |
InChI Key |
ZEAJXCPGHPJVNP-LBPRGKRZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CNC2=CC=CC=N2)O |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC2=CC=CC=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![24-hexoxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone](/img/structure/B12756360.png)

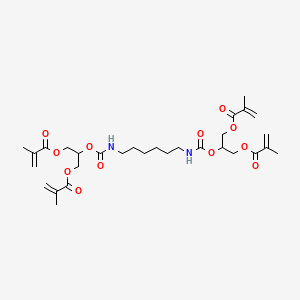
![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2R,3R,4S,5R,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12756373.png)
